N-(3-chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
Overview
Description
N-(3-chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H13ClN2O4S and its molecular weight is 388.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
One of the primary applications involves the synthesis and characterization of novel compounds. For instance, derivatives synthesized through solvent-free condensation and microwave irradiation techniques have shown promising yields and purity, indicating the compound's utility in efficient and eco-friendly synthetic methodologies (Thirunarayanan & Sekar, 2013). Similarly, the synthesis of biologically active thiophene-3-carboxamide derivatives, demonstrating antibacterial and antifungal activities, underscores its relevance in medicinal chemistry (Vasu et al., 2005).
Antimicrobial and Antioxidant Properties
Further exploration into the compound's applications reveals its role in the development of antimicrobial and antioxidant agents. For example, various derivatives have been synthesized and evaluated for their antimicrobial effectiveness, contributing to the search for new treatments against resistant strains of bacteria and fungi (Talupur et al., 2021). Additionally, the antioxidant activity of certain derivatives indicates potential applications in combating oxidative stress, which is linked to numerous chronic diseases (Kumar et al., 2008).
Sensing and Magnetic Properties
Moreover, the compound's derivatives have been utilized in sensing applications, highlighting its utility in environmental monitoring and safety assessments. For example, lanthanide-based metal-organic frameworks functionalized with thiophene groups have shown promising sensing properties towards various organic compounds and ions, offering new avenues for the development of sensitive and selective sensors (Wang et al., 2016). The magnetic properties of these frameworks also suggest potential applications in magnetic resonance imaging (MRI) and data storage technologies.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S/c1-11-12(19)5-4-6-13(11)20-18(22)17-16(9-10-26-17)25-15-8-3-2-7-14(15)21(23)24/h2-10H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFBMVXKYWCBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157500 | |
Record name | N-(3-Chloro-2-methylphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252027-04-6 | |
Record name | N-(3-Chloro-2-methylphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252027-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-2-methylphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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